N'-Cyclohexyl-N-hydroxyguanidine is a compound that belongs to the class of N-hydroxyguanidines, which are notable for their ability to release nitric oxide and their potential therapeutic applications. This compound features a cyclohexyl group attached to the nitrogen of the guanidine moiety, along with a hydroxyl group, which plays a crucial role in its biological activity.
N'-Cyclohexyl-N-hydroxyguanidine is synthesized through various chemical reactions involving guanidine derivatives. It is classified as an N-hydroxy derivative of guanidine, which are compounds known for their role as nitric oxide donors in biological systems. The significance of these compounds lies in their potential use in pharmacology, particularly in cardiovascular therapies due to their vasodilatory effects.
The synthesis of N'-Cyclohexyl-N-hydroxyguanidine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate guanidination agent. For instance, a method described in the literature includes:
The synthesis often requires careful control of reaction conditions to achieve high yields and purity of the final product.
N'-Cyclohexyl-N-hydroxyguanidine has a distinctive molecular structure characterized by:
The compound's structure can be represented using SMILES notation: O=N(C1CCCCC1)C(=N)N
.
N'-Cyclohexyl-N-hydroxyguanidine participates in various chemical reactions, particularly those involving oxidation and nitric oxide release:
These reactions highlight the compound's potential as a nitric oxide donor, which is crucial for its therapeutic applications.
The mechanism of action for N'-Cyclohexyl-N-hydroxyguanidine primarily revolves around its ability to donate nitric oxide:
This mechanism underscores its potential therapeutic applications in treating cardiovascular diseases.
These properties are essential for understanding how N'-Cyclohexyl-N-hydroxyguanidine behaves in various environments and applications.
N'-Cyclohexyl-N-hydroxyguanidine has several scientific applications:
The investigation of guanidine derivatives represents a cornerstone in medicinal chemistry, with N''-Cyclohexyl-N-hydroxyguanidine emerging as a structurally unique member of this class. Guanidines—bearing the functional group (R₁R₂N)(R₃R₄N)C=N-R₅—have been studied since the 19th century, initially isolated from natural sources like the Crotalaria genus (notably monocrotaline) [3]. The synthetic exploration accelerated in the mid-20th century, driven by the discovery of bioactive molecules such as bradykinin, which informed the development of ACE inhibitors like captopril [3]. The introduction of hydroxyguanidines marked a strategic shift toward modulating electronic properties and metal-chelating capabilities. N''-Cyclohexyl-N-hydroxyguanidine specifically evolved from efforts to hybridize alicyclic moieties (e.g., cyclohexyl) with polar pharmacophores. This design leverages the metabolic stability of alicyclic systems—contrasted with aromatic scaffolds dominating early drugs—and the hydrogen-bonding capacity of the N-hydroxyguanidine group [1] [3]. Its synthesis typically involves nucleophilic substitution between cyclohexylamine and hydroxyguanidine precursors under controlled pH, reflecting methodologies established for related N-alkylguanidines [3].
Table 1: Key Historical Milestones in Guanidine Chemistry
Year | Development | Significance |
---|---|---|
1935 | Isolation of (D)-tubocurarine | Validated guanidine alkaloids as bioactive templates |
1960s | Discovery of bradykinin | Enabled captopril design via renin-angiotensin modulation |
1970s | Synthesis of statins (e.g., mevastatin) | Highlighted alicyclic scaffolds (cyclohexyl analogs) |
1990s | Hydroxyguanidine derivatives exploration | Focused on NO modulation and metal chelation |
N''-Cyclohexyl-N-hydroxyguanidine serves as a versatile scaffold in drug discovery due to its dual functionality: the cyclohexyl group enhances lipophilicity and membrane permeability, while the N-hydroxyguanidine moiety acts as a metal-chelating unit or nitric oxide (NO) donor. This balance aligns with modern "lead-like" design principles, which prioritize molecular weights of 175–400 Da and logP < 4 [8]. In bioorganic contexts, it functions as:
Modern hit-to-lead (H2L) workflows integrate this compound via high-throughput screening (HTS) libraries. Its synthetic tractability allows rapid "hit explosion"—generating analogs to establish structure-activity relationships (SAR). For instance, cyclohexyl ring functionalization (e.g., hydroxylation) adjusts metabolic stability, while N-hydroxy modifications tune redox potential [8]. Nanoparticle-based delivery systems further exploit its polarity, enhancing bioavailability for intracellular targets [2].
Table 2: Comparative Bioactivity Profiles of Hydroxyguanidine Analogs
Compound | Target Class | Key Property | Medicinal Application |
---|---|---|---|
N''-Cyclohexyl-N-hydroxyguanidine | Metalloenzymes | Selective Zn²⁺ chelation | Antihypertensive/antidiabetic |
N-Hydroxyarginine | Nitric oxide synthase | NO precursor | Vasodilation |
Streptomycin | Bacterial ribosomes | RNA binding | Tuberculosis treatment |
Systematic Nomenclature:
The name specifies a hydroxyguanidine core (=N–NH–OH) with a cyclohexyl substituent at the N''-position (terminal nitrogen). This distinguishes it from:
Structurally, the cyclohexyl group confers 3D complexity absent in flat aromatic analogs. Key molecular descriptors include:
Table 3: Structural and Electronic Comparison of Hydroxyguanidine Derivatives
Compound | Substituent | logP | tPSA (Ų) | Dipole Moment (Debye) | Notable Feature |
---|---|---|---|---|---|
N''-Cyclohexyl-N-hydroxyguanidine | Cyclohexyl | 0.82 | 75.2 | 4.1 | 3D alicyclic scaffold |
N-Hydroxy-N'-phenylguanidine | Phenyl | 1.45 | 58.1 | 3.8 | Planar π-system |
N-Methyl-N-hydroxyguanidine | Methyl | -0.67 | 65.7 | 5.0 | Enhanced solubility |
Electronic effects are critical: The N-hydroxy group delocalizes the guanidine π-system, reducing basicity (pKa ~8.5) versus unsubstituted guanidines (pKa ~13). This mitigates off-target interactions with anionic membranes while preserving H-bond donation capacity [3] [9]. Stereoelectronic comparisons to clinical candidates like topotecan (a camptothecin derivative) underscore its utility in targeting topoisomerase-DNA interfaces [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9